3-Pyrrolidinyl nicotinate hydrochloride
Overview
Description
3-Pyrrolidinyl nicotinate hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-Pyrrolidinyl nicotinate hydrochloride is the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain .
Mode of Action
This compound, similar to nicotine, acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . This binding dramatically stimulates neurons and ultimately blocks synaptic transmission .
Biochemical Pathways
The compound affects the biochemical pathways related to nicotinamide catabolism . Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
The pyrrolidine ring, a key component of the compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This characteristic, along with the contribution to the stereochemistry of the molecule and the increased three-dimensional (3D) coverage due to the non-planarity of the ring, may influence the compound’s ADME properties .
Result of Action
It is known that nicotine, which has a similar mechanism of action, exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .
Biochemical Analysis
Biochemical Properties
3-Pyrrolidinyl nicotinate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring, a key structural component of this compound, is known for its ability to efficiently explore the pharmacophore space due to its sp3-hybridization . This structural feature allows this compound to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents . The compound’s interactions with enzymes and proteins are crucial for its biological activity, influencing various biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enantioselective proteins plays a significant role in modulating these cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space, contributing to its binding interactions with enantioselective proteins . These interactions can lead to enzyme inhibition or activation, depending on the spatial orientation of the substituents on the pyrrolidine ring . Additionally, the compound’s ability to modulate gene expression further elucidates its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the pyrrolidine ring’s non-planarity and stereogenicity contribute to its stability and degradation patterns . These factors are crucial for understanding the compound’s temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, with specific dosages required to achieve desired biological outcomes . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The pyrrolidine ring’s structural features play a crucial role in these interactions, contributing to the compound’s metabolic activity . Understanding these metabolic pathways is essential for elucidating the compound’s biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space, facilitating its transport and distribution within biological systems . These interactions are crucial for understanding the compound’s localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s pyrrolidine ring plays a significant role in directing it to specific compartments or organelles within the cell . Understanding these localization patterns is essential for elucidating the compound’s activity and function at the subcellular level.
Properties
IUPAC Name |
pyrrolidin-3-yl pyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-10(8-2-1-4-11-6-8)14-9-3-5-12-7-9;/h1-2,4,6,9,12H,3,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKYGLOKUMNWCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(=O)C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.